Cas no 3446-90-0 (4-(Methylthio)benzenemethanol)

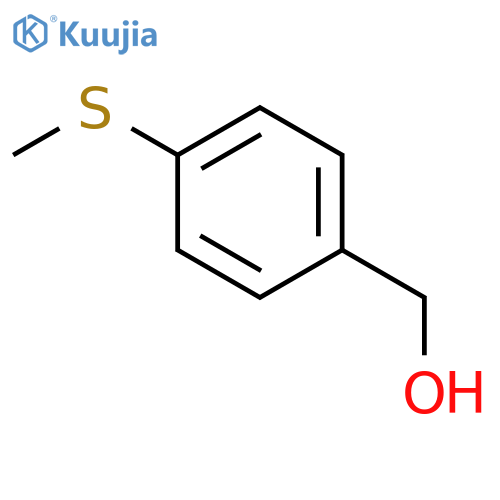

4-(Methylthio)benzenemethanol structure

商品名:4-(Methylthio)benzenemethanol

4-(Methylthio)benzenemethanol 化学的及び物理的性質

名前と識別子

-

- p-Methylthiobenzyl alcohol

- 4-(Methylthio)benzyl alcohol

- (4-methylsulfanylphenyl)methanol

- 4-(Hydroxymethyl)thioanisole

- 4-(Methylthio)benzenemethanol

- (4-methylthiophenyl)methan-1-ol

- [4-(Methylsulfanyl)phenyl]methanol

- [4-(methylthio)phenyl]methanol

- 4-hydroxymethylphenyl methyl sulfide

- 4-thiomethylbenzyl alcohol

- C-(4-methylsulfanylphenyl)-methanol

- p-methylsulfanyl-benzyl alcohol

- p-methylthiophenyl methanol

- Benzylalcohol, p-(methylthio)- (7CI,8CI)

- 4-(Hydroxymethyl)phenyl methyl sulfide

- 4-(Methylmercapto)benzyl alcohol

- 4-Methylsulfanylbenzyl alcohol

- p-(Methylthio)benzyl alcohol

- (4-(methylthio)phenyl)methanol

- Benzenemethanol, 4-(methylthio)-

- 4-methylthiobenzyl alcohol

- MTXQKSQYMREAGJ-UHFFFAOYSA-N

- PubChem7470

- 4-(Methylthio)benzylalcohol

- 4-methylmercaptobenzyl alcohol

- 4-Methylsulfanylbenzyl alcoho

- 4-(Methylthio)benzyl alcohol, 98%

- InChI=1/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H

- DTXSID10343894

- D91589

- (4-methylsulfanyl-phenyl)-methanol

- J-019620

- CS-W014397

- MFCD00009706

- AKOS005202807

- J-513778

- A822247

- M2314

- 4-Methylthio benzyl alcohol

- SCHEMBL564610

- [4-(Methylsulfanyl)phenyl]methanol #

- 3446-90-0

- AS-60172

- FT-0634859

- EN300-69547

- AB00982

- DB-048629

- 608-995-9

- FM61244

- (4-(methylsulfanyl)phenyl)methanol

-

- MDL: MFCD00009706

- インチ: 1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3

- InChIKey: MTXQKSQYMREAGJ-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])[H])C1C([H])=C([H])C(C([H])([H])O[H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 154.04500

- どういたいしつりょう: 154.045

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 87.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.1125 (rough estimate)

- ゆうかいてん: 39.0 to 43.0 deg-C

- ふってん: 109°C/0.4mmHg(lit.)

- フラッシュポイント: 華氏温度:>235.4°f

摂氏度:>113°c - 屈折率: 1.5780 (estimate)

- すいようせい: Soluble in water.

- PSA: 45.53000

- LogP: 1.90080

- ようかいせい: 未確定

4-(Methylthio)benzenemethanol セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

4-(Methylthio)benzenemethanol 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(Methylthio)benzenemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB132566-5 g |

4-(Methylthio)benzyl alcohol, 98%; . |

3446-90-0 | 98% | 5g |

€73.00 | 2023-05-10 | |

| Apollo Scientific | OR911843-25g |

4-(Methylthio)benzyl alcohol |

3446-90-0 | 98% | 25g |

£189.00 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021021-25g |

4-(Methylthio)benzenemethanol |

3446-90-0 | 98% | 25g |

¥641 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101850-100g |

4-(Methylthio)benzenemethanol |

3446-90-0 | 98% | 100g |

¥2313.90 | 2023-09-02 | |

| TRC | M331280-25g |

4-(Methylthio)benzenemethanol |

3446-90-0 | 25g |

$ 604.00 | 2023-09-07 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22455-25g |

4-(Methylthio)benzyl alcohol, 98% |

3446-90-0 | 98% | 25g |

¥1737.00 | 2023-03-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22455-100g |

4-(Methylthio)benzyl alcohol, 98% |

3446-90-0 | 98% | 100g |

¥5321.00 | 2023-03-09 | |

| Enamine | EN300-69547-0.25g |

[4-(methylsulfanyl)phenyl]methanol |

3446-90-0 | 95% | 0.25g |

$19.0 | 2023-05-25 | |

| BAI LING WEI Technology Co., Ltd. | K14B22455-25g |

4-(Methylthio)benzenemethanol |

3446-90-0 | 98% | 25g |

¥1737 | 2023-11-24 | |

| abcr | AB132566-100g |

4-(Methylthio)benzyl alcohol, 98%; . |

3446-90-0 | 98% | 100g |

€523.00 | 2025-02-17 |

4-(Methylthio)benzenemethanol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:3446-90-0)对甲硫基苯甲醇

注文番号:LE25956041

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:54

価格 ($):discuss personally

4-(Methylthio)benzenemethanol 関連文献

-

A. Montagut-Romans,M. Boulven,M. Lemaire,F . Popowycz New J. Chem. 2014 38 1794

-

Dandan Li,Fei Ruan,Yangxin Jin,Qingping Ke,Yali Cao,Hao Wang,Tingting Wang,Yujun Song,Ping Cui Catal. Sci. Technol. 2019 9 418

-

Cláudia Gomes Silva,Avelino Corma,Hermenegildo García J. Mater. Chem. 2010 20 3141

-

Babak Karimi,Ebrahim Badreh Org. Biomol. Chem. 2011 9 4194

-

Nasim Ganji,Babak Karimi,Sepideh Najafvand-Derikvandi,Hojatollah Vali RSC Adv. 2020 10 13616

3446-90-0 (4-(Methylthio)benzenemethanol) 関連製品

- 6317-56-2(4-(Phenylthio)benzyl Alcohol)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3446-90-0)4-(Methylthio)benzenemethanol

清らかである:99%

はかる:100g

価格 ($):415.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:3446-90-0)4-(Methylthio)benzyl alcohol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ